5-Amino-2-phenethyl-1,2,4-thiadiazol-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-2-phenethyl-1,2,4-thiadiazol-3(2H)-one: is a heterocyclic compound containing a thiadiazole ring. Thiadiazoles are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications. The presence of an amino group and a phenethyl group in the structure of this compound adds to its chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-phenethyl-1,2,4-thiadiazol-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of phenethylamine with thiocarbohydrazide, followed by cyclization in the presence of an oxidizing agent such as hydrogen peroxide. The reaction conditions often include:
Temperature: Moderate temperatures (50-80°C) are usually employed.
Solvent: Common solvents include ethanol or methanol.
Catalyst: Acidic catalysts like hydrochloric acid may be used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-phenethyl-1,2,4-thiadiazol-3(2H)-one: can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The thiadiazole ring can be reduced under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation Products: Nitro derivatives of the compound.
Reduction Products: Reduced forms of the thiadiazole ring.
Substitution Products: Substituted derivatives at the amino group.
Scientific Research Applications
5-Amino-2-phenethyl-1,2,4-thiadiazol-3(2H)-one: has several scientific research applications, including:
Medicinal Chemistry: Explored for its potential as an antimicrobial, antifungal, and anticancer agent.
Biological Studies: Used in studies to understand its interaction with biological targets.
Industrial Applications: Potential use as a precursor in the synthesis of other heterocyclic compounds.
Mechanism of Action
The mechanism of action of 5-Amino-2-phenethyl-1,2,4-thiadiazol-3(2H)-one involves its interaction with specific molecular targets. The amino group and the thiadiazole ring can interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets may vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
5-Amino-2-phenethyl-1,2,4-thiadiazol-3(2H)-one: can be compared with other thiadiazole derivatives, such as:
- 5-Amino-1,3,4-thiadiazole-2-thiol
- 2-Amino-1,3,4-thiadiazole
- 5-Phenyl-1,3,4-thiadiazole-2-thiol
Uniqueness
The presence of the phenethyl group in This compound distinguishes it from other thiadiazole derivatives, potentially enhancing its biological activity and making it a unique compound for further research.
Properties
Molecular Formula |
C10H11N3OS |
---|---|
Molecular Weight |
221.28 g/mol |
IUPAC Name |
5-amino-2-(2-phenylethyl)-1,2,4-thiadiazol-3-one |
InChI |
InChI=1S/C10H11N3OS/c11-9-12-10(14)13(15-9)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,11,12,14) |
InChI Key |
JYDPNHVMAXMMQD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=O)N=C(S2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.